N-(2,4-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
N-(2,4-Dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a heterocyclic compound featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazine core modified with a 5,5-dioxido (sulfone) group, an ethyl substituent at position 6, and a thioacetamide linkage connected to a 2,4-dimethylphenyl group. Though direct data on its synthesis or applications are absent in the provided evidence, structural analogs suggest its preparation likely involves alkylation of a thiol intermediate with a chloroacetamide derivative under basic conditions, as seen in related compounds .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-4-26-18-8-6-5-7-16(18)21-19(31(26,28)29)12-23-22(25-21)30-13-20(27)24-17-10-9-14(2)11-15(17)3/h5-12H,4,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUXDEUKJGHRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazine derivatives and is characterized by its intricate molecular structure, which suggests various pharmacological applications.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 414.56 g/mol. Its structure includes a dimethylphenyl group attached to a thiazine ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.56 g/mol |
| Purity | Typically >95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies indicate that it may exhibit:
- Anticonvulsant Activity : Similar compounds have shown efficacy in increasing GABA levels and inhibiting GABA transaminase, suggesting potential use in seizure disorders .
- Anticancer Properties : The structural components of the compound hint at possible interactions with cancer cell pathways, as evidenced by similar thiazine derivatives demonstrating significant activity against various cancer cell lines .
Anticonvulsant Activity
In a study involving substituted semicarbazones and related compounds, it was found that compounds exhibiting similar structural features to our compound demonstrated significant anticonvulsant effects. For instance, one derivative increased GABA levels by 118% and inhibited GABA transaminase both in vitro and ex vivo .
Anticancer Activity
Research on related thiazine derivatives has shown promising results against cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Thiazine derivative A | HCT-116 (Colon Carcinoma) | 6.2 |
| Thiazine derivative B | T47D (Breast Cancer) | 27.3 |
These findings suggest that this compound may have similar anticancer properties worth exploring further.
Case Study 1: Anticancer Screening
In a comparative study of thiazine derivatives against multiple cancer cell lines, several compounds were tested for their inhibitory effects on cell proliferation. The results indicated that compounds with structural similarities to this compound showed significant cytotoxicity against both colon and breast cancer cells.
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of thiazine derivatives indicated that these compounds could modulate neurotransmitter levels effectively. The results suggested potential therapeutic applications in treating neurological disorders such as epilepsy and anxiety.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thioacetamide Derivatives
Compounds such as 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides () share the thioacetamide (-S-CH2-C(=O)-NH-) motif. These analogs employ pyrimidinone cores, whereas the target compound utilizes a more complex benzo-fused pyrimido-thiazine system. The target’s 5,5-dioxido group introduces a sulfone, increasing hydrophilicity compared to the simpler pyrimidinyl thioacetamides. Alkylation with chloroacetamides (e.g., N-aryl-substituted 2-chloroacetamides) is a common synthetic strategy for both classes, though yields and reaction efficiency may vary with steric hindrance from the target’s bulkier substituents .
Heterocyclic Thioether/Sulfonamide Derivatives
2-[(4-Amino-6-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)benzenesulfonamides () feature thioether linkages and sulfonamide groups. Unlike the target’s sulfone, these compounds prioritize sulfonamide moieties, which are stronger hydrogen-bond acceptors.
Thiazolo-Pyrimidine Derivatives
Compounds like (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a, ) share fused heterocyclic systems but lack the sulfone group. The target’s benzo[c]pyrimido-thiazine core likely confers greater aromatic surface area for π-π stacking compared to the smaller thiazolo-pyrimidine scaffold in 11a. Additionally, the target’s dimethylphenyl acetamide substituent may enhance lipophilicity relative to 11a’s methylfuran and cyano groups .
Table 1. Key Features of Target Compound and Structural Analogs
Table 2. Spectroscopic Data Comparison
Key Insights and Limitations
- Synthetic Challenges : While alkylation strategies are common (e.g., ), steric hindrance from the target’s substituents may necessitate optimized conditions.
- Data Gaps : The evidence lacks direct data on the target’s spectral properties, bioactivity, or crystallography. Further studies are required to validate hypothesized properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
